

Spectroscopic Profile of 2,4,5-Trimethylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2,4,5-Trimethylbenzoic acid*

Cat. No.: *B181266*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,5-Trimethylbenzoic acid** (CAS No. 528-90-5), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, presenting key spectroscopic data (NMR, IR, and MS) in a structured format, alongside detailed experimental protocols.

Compound Information

Property	Value
Chemical Name	2,4,5-Trimethylbenzoic acid
Synonyms	Durylic acid
CAS Number	528-90-5
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Appearance	White to light yellow crystalline solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ^1H and ^{13}C NMR spectra for **2,4,5-trimethylbenzoic acid** are not readily available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of its isomers and related benzoic acid derivatives.

^1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is characteristic of the acidic proton of a carboxylic acid.
- Aromatic Protons (Ar-H): Two singlets are expected for the two aromatic protons, likely appearing in the range of 7.0-8.0 ppm.
- Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups are expected in the upfield region, generally between 2.0-2.5 ppm.

^{13}C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

- Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-180 ppm.
- Aromatic Carbons (Ar-C): The six aromatic carbons will show signals in the range of 120-140 ppm.
- Methyl Carbons (-CH₃): The three methyl carbons will appear in the upfield region of the spectrum, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4,5-Trimethylbenzoic acid** will exhibit characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not available, the expected characteristic absorptions are as follows:

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
3000-2850	C-H stretch	Methyl groups
~1700	C=O stretch	Carboxylic acid
1600-1450	C=C stretch	Aromatic ring
~1300	C-O stretch	Carboxylic acid
~1200	O-H bend	Carboxylic acid

Mass Spectrometry (MS)

The mass spectrum of **2,4,5-Trimethylbenzoic acid** provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available through the NIST WebBook.

m/z	Relative Intensity	Assignment (Tentative)
164	High	[M] ⁺ (Molecular Ion)
149	Moderate	[M - CH ₃] ⁺
147	Moderate	[M - OH] ⁺
119	High	[M - COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2,4,5-Trimethylbenzoic acid**.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Parameters:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2,4,5-Trimethylbenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

Instrumentation and Parameters:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

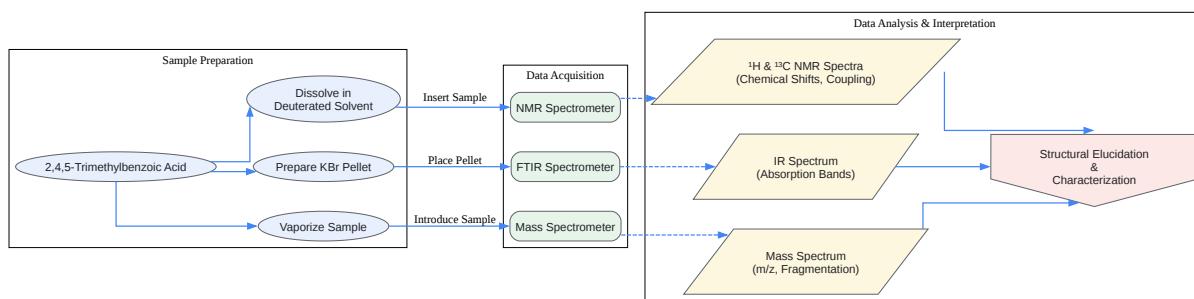
- Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve it in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.
- Heat the sample to induce vaporization.
- Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Detector: An electron multiplier is used to detect the ions.
- The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,4,5-Trimethylbenzoic acid**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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